molecular formula C21H19FN6O3S B3011765 N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-67-7

N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B3011765
CAS No.: 863458-67-7
M. Wt: 454.48
InChI Key: BDBSTYIFINVWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a thioacetamide linker attached to a 2,5-dimethoxyphenyl moiety. Its molecular formula is inferred as C₂₂H₂₀FN₅O₃S, with a molecular weight of ~453.5 g/mol based on analogous compounds .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O3S/c1-30-14-7-8-17(31-2)16(9-14)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-5-3-4-6-15(13)22/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBSTYIFINVWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorobenzyl group and the dimethoxyphenyl moiety through nucleophilic substitution and coupling reactions. The final step usually involves the formation of the thioacetamide linkage under mild conditions to avoid degradation of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors for precise control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazolopyrimidine core or the fluorobenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl moiety may contribute to its overall stability and solubility. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

The triazolo-pyrimidine scaffold is shared among several analogs, but variations in ring fusion (e.g., [1,2,3]triazolo[4,5-d] vs. [1,2,4]triazolo[4,3-c]) and substituent positioning critically influence biological interactions:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine 3-(2-Fluorobenzyl), 7-(thioacetamide-2,5-dimethoxyphenyl) C₂₂H₂₀FN₅O₃S ~453.5
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide [1,2,4]Triazolo[4,3-c]pyrimidine 5-(4-Fluorophenylamino), 7-methyl, 3-oxo, 2-(acetamide-2,5-dimethylphenyl) C₂₂H₂₁FN₆O₂ 420.45
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide [1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(thioacetamide-2-ethoxyphenyl) C₂₁H₂₀N₆O₂S 420.5

Key Observations :

  • Triazolo-pyrimidine vs.
  • Fluorine Substitution: The 2-fluorobenzyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., benzyl in ) .
  • Methoxy vs. Ethoxy Groups : The 2,5-dimethoxyphenyl moiety in the target compound could improve solubility relative to the 2-ethoxyphenyl group in , though steric effects might reduce membrane permeability.

Recommendations :

  • Prioritize in vitro assays to evaluate kinase or antimicrobial activity.
  • Optimize synthesis using microwave-assisted methods (per ) to improve yield.
  • Conduct logP and solubility studies to validate computational predictions.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action through various studies and findings.

Chemical Structure and Properties

The compound features a triazolopyrimidine core linked to a fluorobenzyl group and a dimethoxyphenyl moiety. Its molecular formula is C25H24FN7O2SC_{25}H_{24}FN_7O_2S, with a molecular weight of approximately 474.56 g/mol. The presence of fluorine is expected to enhance metabolic stability and binding affinity.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions using hydrazines and nitriles in polar solvents like DMF or DMSO at elevated temperatures.
  • Thioacetylation : The introduction of the thioacetamide group is performed under controlled conditions to ensure high yields.
  • Final Modifications : The dimethoxyphenyl group is introduced through electrophilic substitution reactions.

Antiproliferative Effects

Research has shown that compounds with similar scaffolds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of triazolopyrimidine have shown IC50 values in the low nanomolar range against HeLa cells (e.g., IC50 = 60 nM for certain derivatives) .

A study highlighted that compounds with 3-phenylpropylamino moieties displayed strong antiproliferative activity and inhibited tubulin polymerization more effectively than established drugs like combretastatin A-4 (CA-4). This suggests that this compound could similarly impact microtubule dynamics .

The mechanism by which this compound exerts its biological effects likely involves:

  • Tubulin Inhibition : Similar triazolopyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through mitochondrial pathways .
  • Target Interaction : The compound may interact with specific enzymes or receptors due to its structural features, mimicking natural substrates or inhibitors .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that related compounds significantly inhibited the growth of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and Jurkat (leukemia) .
    CompoundCell LineIC50 (nM)
    Triazolopyrimidine 8qHeLa60
    Triazolopyrimidine 8rA54983
    Triazolopyrimidine 8sMDA-MB-23191
  • In Vivo Studies : Zebrafish models indicated that certain derivatives led to significant growth inhibition in HeLa cells, further supporting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.